3-(4-Benzhydrylpiperazin-1-yl)-1-(2,3-dichlorophenyl)pyrrolidine-2,5-dione;hydrochloride
Overview
Description
3-(4-Benzhydrylpiperazin-1-yl)-1-(2,3-dichlorophenyl)pyrrolidine-2,5-dione;hydrochloride is a useful research compound. Its molecular formula is C27H26Cl3N3O2 and its molecular weight is 530.9 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(2,3-dichlorophenyl)-3-[4-(diphenylmethyl)-1-piperazinyl]-2,5-pyrrolidinedione hydrochloride is 529.109060 g/mol and the complexity rating of the compound is 699. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Chemical Synthesis and Characterization
The synthesis and characterization of related compounds offer insight into the broader field of chemical research applications. One such study focused on the hydrothermal synthesis of d10 configuration divalent metal diphenate coordination polymers containing pyridyl-piperazine type ligands, showcasing the structural diversity and luminescent properties of these materials, which are of significant interest for materials science and coordination chemistry (Farnum et al., 2011). Another research explored the oxidation of 1,4-disubstituted 2,6-piperazinediones, revealing potential pathways for chemical modifications and the synthesis of novel compounds (Tanaka et al., 1977).
Pharmacological Intermediates
The compound serves as an intermediate in pharmacological research, with studies detailing its use in the synthesis of various pharmaceuticals. For instance, the paper by Quan (2006) describes the synthesis of 1-(2,3-dichlorophenyl)piperazine from 2,6-dichloro-nitrobenzene and piperazine, highlighting its role as a pharmaceutical intermediate with a total yield of 48.2% and discussing factors influencing the synthesis process (Quan, 2006).
Coordination Chemistry
Research into the coordination chemistry of various ligands with metal centers provides insights into the design and synthesis of new materials with potential applications in catalysis, molecular recognition, and more. A study by Majumder et al. (2016) investigated the coordination chemistry of copper (II) with N,N,O-donor Schiff-base ligands, revealing the influence of different substituents on the formation of complexes with varied nuclearity and magnetic properties (Majumder et al., 2016).
Antimicrobial and Antiviral Activities
The exploration of new chemical entities for antimicrobial and antiviral activities is a crucial area of pharmacological research. For example, a study by Patel et al. (2011) synthesized new pyridine derivatives and evaluated their in vitro antimicrobial activity, demonstrating variable and modest activity against bacteria and fungi (Patel et al., 2011). Similarly, El-Emam et al. (2004) synthesized certain oxadiazoles and oxadiazoline-thiones, assessing their antimicrobial and anti-HIV-1 activity, with some compounds showing significant reduction of viral replication (El-Emam et al., 2004).
Properties
IUPAC Name |
3-(4-benzhydrylpiperazin-1-yl)-1-(2,3-dichlorophenyl)pyrrolidine-2,5-dione;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25Cl2N3O2.ClH/c28-21-12-7-13-22(25(21)29)32-24(33)18-23(27(32)34)30-14-16-31(17-15-30)26(19-8-3-1-4-9-19)20-10-5-2-6-11-20;/h1-13,23,26H,14-18H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOGKUANHNLCHIK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2CC(=O)N(C2=O)C3=C(C(=CC=C3)Cl)Cl)C(C4=CC=CC=C4)C5=CC=CC=C5.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26Cl3N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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